molecular formula C₁₄H₂₁NO₄ B1144790 tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate CAS No. 82212-44-0

tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate

Cat. No.: B1144790
CAS No.: 82212-44-0
M. Wt: 267.32
InChI Key:
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Description

“tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate” is a type of carbamate compound . Carbamates are widely used in various fields such as agrochemicals, the polymer industry, peptide synthesis, and medicinal chemistry .


Synthesis Analysis

The synthesis of carbamate compounds like “tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate” often involves the reaction of amines with anhydrides . For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of carbamates like “tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate” can be represented by the formula C5H11NO2 . The structure can be viewed using computational tools .


Chemical Reactions Analysis

Carbamate compounds undergo various chemical reactions. For instance, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate” include its solubility and melting point. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . Its melting point ranges from 105 to 110°C .

Mechanism of Action

The mechanism of action of carbamates involves the interaction with various biological targets. For instance, the Boc group in carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Safety and Hazards

Carbamates, including “tert-Butyl ®-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate”, can cause eye irritation and may cause skin and respiratory tract irritation . It’s recommended to use personal protective equipment when handling these compounds and to ensure adequate ventilation .

Future Directions

Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Future research directions may include further investigation into the toxicological effects of carbamate pesticides on immune function .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJRNBSGKONQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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